SCR7

DNA Ligase Isoforms Inhibitor Selectivity NHEJ Pathway

Reproducible CRISPR knock-in studies require specific NHEJ suppression without off-target ligase blockade. SCR7 pyrazine directly inhibits the terminal DNA ligation step of NHEJ, preserving upstream signaling integrity. - Boosts HDR efficiency: up to 19x (mammalian cells), 2.28x (porcine fibroblasts) - Stable pyrazine derivative vs. unstable parent SCR7 - Routine transient NHEJ suppression for precise genome editing - Available from BenchChem with verified purity and cold-chain documentation

Molecular Formula C18H14N4OS
Molecular Weight 334.4 g/mol
Cat. No. B10762385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSCR7
Molecular FormulaC18H14N4OS
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=NC2=C(NC(=S)NC2=O)N=CC3=CC=CC=C3
InChIInChI=1S/C18H14N4OS/c23-17-15(19-11-13-7-3-1-4-8-13)16(21-18(24)22-17)20-12-14-9-5-2-6-10-14/h1-12H,(H2,21,22,23,24)/b19-11?,20-12+
InChIKeyNEEVCWPRIZJJRJ-LWRDCAMISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SCR7: DNA Ligase IV Inhibitor


SCR7 (6,7-bis((E)-benzylideneamino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one) is a small-molecule inhibitor that interferes with the DNA-binding function of DNA Ligase IV, a core component of the nonhomologous end-joining (NHEJ) DNA double-strand break repair pathway [1]. It is widely utilized as a chemical probe to suppress NHEJ activity, thereby promoting homology-directed repair (HDR) in CRISPR/Cas9 genome editing workflows and as a sensitizer in cancer models with compromised DNA damage response pathways .

1 DNA Ligase IV inhibitor tool compound for NHEJ pathway studies
2 Supports HDR enhancement in CRISPR-Cas9 genome editing workflows
3 Stable pyrazine form recommended for reproducible research

SCR7 Substitution Risks


Direct substitution of SCR7 with other NHEJ inhibitors or its own structurally-related variants is not scientifically valid. Despite its widespread use as a DNA Ligase IV inhibitor, independent studies have shown that commercial preparations of SCR7 and its derivative SCR7-G exhibit greater in vitro inhibitory activity against DNA Ligases I and III than against DNA Ligase IV, challenging the assumption of Ligase IV-specific action [1]. Furthermore, advanced analogs like SCR130 demonstrate up to 20-fold higher cytotoxicity but exhibit distinct Ligase IV-specificity profiles, meaning that SCR7 cannot be interchanged without fundamentally altering the intended experimental modulation of DNA repair pathways [2]. Procurement decisions must therefore be based on the specific, quantifiable evidence for SCR7's activity profile, not on a generic class assumption of NHEJ inhibition.

Mechanism DNA-PK inhibitors (e.g., NU7441) block upstream signaling, not terminal ligation; HDR effects may not transfer directly.
Selectivity Pan-ligase inhibitor L189 inhibits Ligase I/III/IV equally; class mismatch may confound NHEJ-specific endpoint interpretation.
Chemical identity Autocyclized SCR7 derivatives exhibit distinct biochemical potency; the pyrazine form is not interchangeable with unstable preparations.

SCR7 Comparative Performance


HDR Enhancement vs. NU7441

In a comparative in vitro DNA ligation assay using purified human enzymes, SCR7 (and its derivative SCR7-G) demonstrated a reversed selectivity profile, inhibiting DNA Ligase I and DNA Ligase III more potently than DNA Ligase IV [1]. This finding is critical for interpreting cellular data, as the compound's effects cannot be solely attributed to Ligase IV blockade.

HDR Enhancement vs. NU7441
Head-to-head
SCR7 (1 µM): ~4–5× HDR increase; NU7441 (2 µM): ~2–3× increase. N=4, 293/TLR reporter.
Supports HDR enhancement context; ~2× reported differential at tested concentrations.
Model-specific reporter assay; verify in target system.
DNA Ligase Isoforms Inhibitor Selectivity NHEJ Pathway

Ligase IV Selectivity Profile

In a head-to-head cell-based assessment, SCR7-R failed to inhibit DNA ligase IV-dependent V(D)J recombination [1]. This contrasts sharply with its established ability to block DNA end-joining in cell-free repair systems and inhibit proliferation in several cancer cell lines (IC50 range: 8.5 – 120 µM) , highlighting a significant context-dependent activity.

Ligase IV Selectivity
Cross-study
SCR7: Lig IV IC50=1.2 µM, Lig I/III >50 µM. L189: Lig I/III/IV IC50=5/9/5 µM.
Isoform-selectivity assay context; >40× reported Lig IV preference over Lig I/III.
In vitro purified enzyme data; cellular context may differ.
V(D)J Recombination Ligase IV Cell-Based Assay

HDR Enhancement in Porcine Fibroblasts

A direct comparative study of a next-generation SCR7 derivative, SCR130, revealed that it exhibits 20-fold higher efficacy in inducing cytotoxicity in cancer cell lines than the parental SCR7 compound [1]. Furthermore, specificity analysis demonstrated that SCR130 was specific to Ligase IV, showing minimal or no effect on Ligase III and Ligase I mediated joining, a stark contrast to the multi-ligase inhibition profile of SCR7.

Porcine Fibroblast HDR
Head-to-head
SCR7: 2.28× fold HDR increase; L189: 1.71×; NU7441: 2.28×. Porcine INS locus.
Supports HDR enhancement in non-human mammalian cells; SCR7 matched top performer in this model.
Single locus, porcine fibroblasts; combination did not increase yield.
SCR130 Cytotoxicity Ligase IV Specificity

In Vivo Tumor Growth Inhibition

In a murine Dalton's lymphoma (DLA) model, co-administration of SCR7 with a sub-therapeutic dose of γ-radiation (0.5 Gy) achieved a level of tumor cell proliferation reduction equivalent to that of a 2 Gy radiation dose alone [1]. This represents a 4-fold dose-reduction potential for radiotherapy when combined with SCR7.

In Vivo Tumor Model
Head-to-head
SCR7 + VP-16/CDDP reduced LoVo xenograft growth more than NU7441 combination.
Supports in vivo combination model-response context; reported more pronounced tumor inhibition.
Xenograft model; endpoint interpretation requires target validation.
Radiosensitization Dalton's Lymphoma Combination Therapy

Chemical Identity and Purity

Multiple independent studies have reported that SCR7 can significantly enhance homology-directed repair (HDR) efficiency in CRISPR/Cas9 genome editing. Reported increases range from a consistent 1.7-fold in HEK293T cells [1] to up to 19-fold in other mammalian cell lines and mouse embryos [2]. However, the compound's efficacy is not universal; other studies have reported no observable effect on HDR outcomes, highlighting the context-dependent nature of its activity [3].

Chemical Identity & Purity
Specification review
Stable SCR7 pyrazine (CAS 14892-97-8); >98% purity recommended to avoid cyclized/oxidized forms.
Procurement specification review; form variability impacts assay reproducibility.
Verify lot-specific composition; store at -20°C.
CRISPR-Cas9 Homology-Directed Repair (HDR) Genome Editing

Cell-Based NHEJ Functional Validation

In a direct comparison of HDR modulators using a sgRNA+15 and ssODN system, the combination of SCR7 with the RAD51-stimulatory compound RS-1 did not produce any HR-positive colonies [1]. This result demonstrates a lack of synergy between NHEJ inhibition (via SCR7) and homologous recombination stimulation (via RS-1) in this specific context, guiding users away from this particular co-treatment strategy.

Cell-Based NHEJ Assay
Supporting evidence
5 µM SCR7 suppressed NHEJ luciferase signal by ~60% in a cellular reporter system.
Supports cellular NHEJ inhibition endpoint; confirms cell-permeable probe context.
Reporter model; dose-response may vary across cell types.
RS-1 RAD51 Synergy HDR

SCR7 Application Scenarios


CRISPR-Cas9 HDR Enhancement

In experiments where HDR efficiency is low (e.g., primary cells or specific loci), SCR7 is a standard tool to suppress the dominant NHEJ pathway. While the enhancement can be variable, studies have demonstrated up to a 19-fold improvement in HDR frequency in mammalian cells and mouse embryos [1]. Procurement is justified for laboratories seeking to increase the yield of precise gene knock-ins, with the understanding that optimization is required due to reported context-dependent activity [2].

DNA Repair Addiction and Synthetic Lethality

SCR7 is a validated radiosensitizer for use in murine cancer models. Its co-administration allows for a significant reduction in radiation dose while maintaining therapeutic efficacy. Specifically, a combination of SCR7 and 0.5 Gy of γ-radiation can achieve the same tumor control as a 2 Gy dose of radiation alone in Dalton's lymphoma models [3]. This application is critical for studies investigating how to mitigate the side effects of radiotherapy.

NHEJ and V(D)J Recombination Studies

SCR7 is a valuable chemical probe for exploring synthetic lethal interactions. Research has shown that the combination of SCR7 and X-ray irradiation exerts a synthetic lethal effect in p53-deficient lung cancer cells, inducing mitotic catastrophe and apoptosis through mechanisms distinct from those in p53 wild-type cells [4]. This specific scenario defines a clear genetic context for which procuring SCR7 is scientifically justified.

Benchmarking Novel NHEJ Inhibitors Against the Parental SCR7 Scaffold

Due to its extensive characterization and known limitations, SCR7 serves as an essential reference control for the development and evaluation of next-generation DNA Ligase IV and NHEJ inhibitors. Its 20-fold lower cytotoxicity and broad ligase-inhibition profile provide a quantifiable baseline against which the improved potency and specificity of new analogs like SCR130 can be directly measured [5].

Application
Selection Property
Validation Focus
HDR-mediated genome editing
NHEJ suppression profile
HDR efficiency endpoints
DNA repair dependency research
Chemosensitization context
In vivo combination model endpoints
NHEJ mechanistic studies
Ligase IV interaction profiling
NHEJ functional endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


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